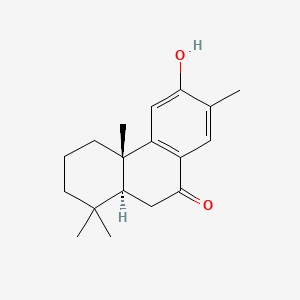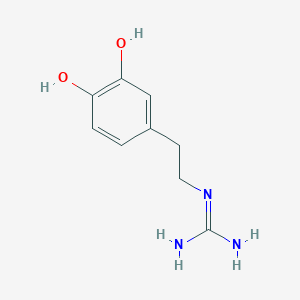
kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) is a glycosyloxyflavone that consists of kaempferol attached to a 2-E-p-coumaroyl-alpha-L-rhamnopyranosyl moiety at position 7 via a glycosidic linkage. Isolated from the flowers and fruits of Tetrapanax papyriferus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a cinnamate ester, a monosaccharide derivative and a glycosyloxyflavone. It derives from a trans-4-coumaric acid.
Scientific Research Applications
Bioactive Compounds and Antimicrobial Activity
Kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) is identified as a bioactive compound in various plants, exhibiting antimicrobial properties. For instance, it was isolated from the buds of Platanus orientalis and demonstrated cytotoxic and antimicrobial activity against human cell lines and various Gram-positive and Gram-negative organisms (Mitrokotsa et al., 1993).
Cell Proliferation Inhibition
This compound has shown inhibitory effects on cell proliferation. In a study involving the leaves of Cinnamomum kotoense, kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) inhibited the proliferation of human peripheral blood mononuclear cells, suggesting potential applications in modulating immune response or treating disorders related to cell proliferation (Kuo et al., 2005).
Chemical Composition Studies
The compound has been a focus in studies exploring the chemical composition of various plant species. For example, it was identified as part of the flavonoid composition in Aconitum angustifolium Bernh. flowers and leaves, contributing to the understanding of the plant's chemical profile and potential pharmacological applications (Vitalini et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis of kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) has been achieved to explore its bioactive properties. This synthetic approach aimed at producing compounds with potent inhibitory activity against methicillin-resistant Staphylococcus aureus, a significant concern in medical settings (Li et al., 2011).
Nitric Oxide Inhibition
Recent studies have indicated that kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) possesses the ability to inhibit nitric oxide production. This property is particularly relevant in the context of inflammatory diseases where nitric oxide plays a key role in the inflammatory response (Chinh et al., 2021).
properties
Product Name |
kaempferol 7-O-(2-E-p-coumaroyl-alpha-L-rhamnopyranoside) |
|---|---|
Molecular Formula |
C30H26O12 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-2-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c1-14-24(35)26(37)29(42-22(34)11-4-15-2-7-17(31)8-3-15)30(39-14)40-19-12-20(33)23-21(13-19)41-28(27(38)25(23)36)16-5-9-18(32)10-6-16/h2-14,24,26,29-33,35,37-38H,1H3/b11-4+/t14-,24-,26+,29+,30-/m0/s1 |
InChI Key |
XUUODWXANHZAFB-OKOXDJDNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




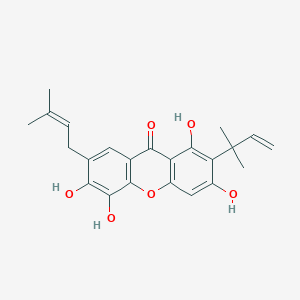
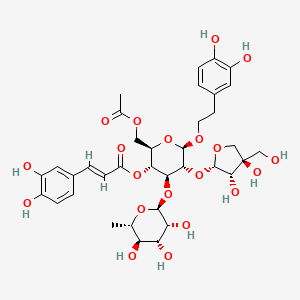
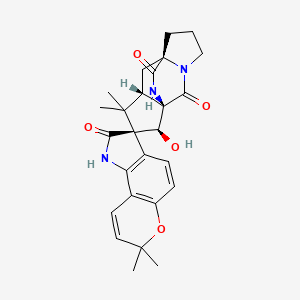


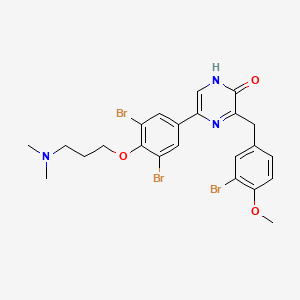


![(2r)-2-{[(2r,3r,4r,5s,6r)-3-(Acetylamino)-2-{[(S)-{[(R)-{[(2r,3s,4r,5r)-5-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2h)-Yl)-3,4-Dihydroxytetrahydrofuran-2-Yl]methoxy}(Hydroxy)phosphoryl]oxy}(Hydroxy)phosphoryl]oxy}-5-Hydroxy-6-(Hydroxymethyl)tetrahydro-2h-Pyran-4-Yl]oxy}propanoic Acid](/img/structure/B1247981.png)
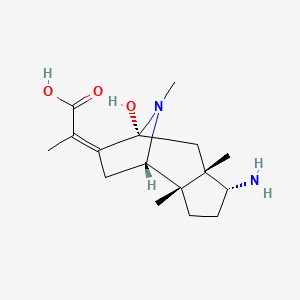
![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)
